2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a chloro and a hydroxyl group attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone typically involves the chlorination of 2-hydroxy-1-naphthaldehyde followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and a Lewis acid catalyst like aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxynaphthalen-1-yl)ethanone.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalene, such as 1-(2-hydroxynaphthalen-1-yl)ethanone, 2-hydroxy-1-naphthaldehyde, and substituted naphthalenes with different functional groups .
Scientific Research Applications
2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-1-(2-hydroxynaphthalen-1-yl)ethanone include:
- 2-Chloro-1-(naphthalen-2-yl)ethanone
- 1-(3-Hydroxynaphthalen-2-yl)ethanone
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a chloro and a hydroxyl group on the naphthalene ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H9ClO2 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-1-(2-hydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9ClO2/c13-7-11(15)12-9-4-2-1-3-8(9)5-6-10(12)14/h1-6,14H,7H2 |
InChI Key |
UBPWUQXSRLJODP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.